molecular formula C7H13ClFN B2753637 1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2225147-56-6

1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2753637
CAS No.: 2225147-56-6
M. Wt: 165.64
InChI Key: JJDMOKQJVGJNOM-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride” is likely to share similar properties due to its structural similarity.


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H13ClFN . The structure is characterized by a bicyclic scaffold, which is a common feature in the family of tropane alkaloids .


Chemical Reactions Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .


Physical and Chemical Properties Analysis

The compound is a white solid with a molecular weight of 165.64 . It should be stored at refrigerator temperatures .

Scientific Research Applications

Electrophilic Fluorination

"1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride" and related compounds have significant applications in the field of electrophilic fluorination. This process is crucial for introducing fluorine atoms into organic compounds, enhancing their properties for various applications. For instance, the use of 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts, derived from elemental fluorine, has been effective in fluorinating a wide range of organic substrates like steroidal enol acetates and aromatic compounds under mild conditions (Lal, 1993).

Host-Guest Complexation Studies

Compounds structurally related to "this compound" have been utilized in studies involving host-guest complexation. For example, derivatives of azoalkane 2,3-diazabicyclo[2.2.2]oct-2-ene formed inclusion complexes with beta-cyclodextrin, providing insights into the kinetics and thermodynamics of such complexations using various spectroscopic techniques (Zhang et al., 2002).

Radiochemistry and Molecular Imaging

The derivatives of "this compound" have applications in radiochemistry, particularly in molecular imaging using positron emission tomography (PET). Compounds like PR04.MZ and LBT999, derived from this class, have been used as selective dopamine reuptake inhibitors and labeled with fluorine-18 for PET imaging (Riss & Roesch, 2009).

Biomolecular and Supramolecular Kinetics

Fluorophores based on the azo chromophore, structurally related to "this compound," have been used in studying biomolecular and supramolecular kinetics in the submicrosecond time range. These studies are crucial for understanding the dynamics of molecular interactions in biological systems (Nau & Wang, 2002).

Development of Electrophilic Fluorinating Agents

"this compound" and its derivatives have played a role in the development of new electrophilic fluorinating agents. These agents are essential for introducing fluorine atoms into organic molecules, which can significantly alter their physical and chemical properties for various applications (Banks et al., 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P261, P270, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352, P402, P404 .

Future Directions

Given the interesting biological activities displayed by compounds with the 8-azabicyclo[3.2.1]octane scaffold , future research could focus on the development of efficient methodologies for the stereocontrolled synthesis of such compounds. This could lead to potential therapeutic applications, especially in the treatment of neurological and psychiatric diseases .

Properties

IUPAC Name

1-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-7-4-1-2-6(9-7)3-5-7;/h6,9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDMOKQJVGJNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)(N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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